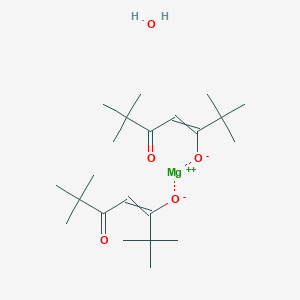
magnesium,(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various chemical processes, particularly in the field of material science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium metal with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
Mg+2(2,2,6,6-tetramethyl-3,5-heptanedione)→Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium
The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions are crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents.
Substitution: This compound can participate in substitution reactions where the ligands are replaced by other coordinating molecules.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products:
Oxidation: Magnesium oxide and other oxidized products.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium has several applications in scientific research:
Material Science: Used as a precursor in the synthesis of magnesium-containing materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Thin Film Deposition: Employed in metal-organic chemical vapor deposition (MOCVD) processes for the production of thin films.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium involves the coordination of magnesium with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the magnesium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Comparison:
- Stability: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is generally more stable compared to its copper and nickel counterparts.
- Reactivity: The reactivity of these compounds varies depending on the metal center. Magnesium complexes are often less reactive than copper and nickel complexes.
- Applications: While all these compounds are used in catalysis and material science, the specific applications may differ based on the metal center. For example, copper and nickel complexes are more commonly used in redox reactions.
Properties
Molecular Formula |
C22H40MgO5 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/2C11H20O2.Mg.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2 |
InChI Key |
JZAINJXXBVDLKA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















